molecular formula C13H11Br2NO2 B13995980 N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide CAS No. 16198-80-4

N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide

Katalognummer: B13995980
CAS-Nummer: 16198-80-4
Molekulargewicht: 373.04 g/mol
InChI-Schlüssel: PSFUSZOFLIOLFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two bromine atoms, a methoxy group, and an acetamide group attached to a naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide typically involves the bromination of 6-methoxynaphthalene followed by acetamidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and acetic anhydride or acetyl chloride for the acetamidation process. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and acetamidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less substituted naphthalene derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.

Major Products Formed

The major products formed from these reactions include naphthoquinones, de-brominated naphthalene derivatives, and various substituted naphthalenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1,5-dichloro-6-methoxynaphthalen-2-yl)acetamide
  • N-(1,5-difluoro-6-methoxynaphthalen-2-yl)acetamide
  • N-(1,5-diiodo-6-methoxynaphthalen-2-yl)acetamide

Uniqueness

N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s electronic structure, making it suitable for specific applications and reactions that its analogs may not efficiently undergo.

Eigenschaften

CAS-Nummer

16198-80-4

Molekularformel

C13H11Br2NO2

Molekulargewicht

373.04 g/mol

IUPAC-Name

N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide

InChI

InChI=1S/C13H11Br2NO2/c1-7(17)16-10-5-3-9-8(12(10)14)4-6-11(18-2)13(9)15/h3-6H,1-2H3,(H,16,17)

InChI-Schlüssel

PSFUSZOFLIOLFV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C2=C(C=C1)C(=C(C=C2)OC)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.